molecular formula C36H56O4 B1673273 (17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl hexadecanoate CAS No. 81760-45-4

(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl hexadecanoate

Cat. No.: B1673273
CAS No.: 81760-45-4
M. Wt: 552.8 g/mol
InChI Key: UMZARYXKQBKPOL-WDFKVAFYSA-N
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Description

(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl hexadecanoate is a synthetic cannabinoid receptor agonist investigated primarily in forensic science and analytical chemistry. This compound, characterized by a complex pentacyclic structure esterified with a hexadecanoate (palmitate) group, is designed to interact with the body's endocannabinoid system, specifically targeting CB1 and CB2 receptors. Its primary research application is as an analytical reference standard for the identification and quantification of novel psychoactive substances (NPS) in seized materials, biological fluids, and tissues. Researchers utilize this compound in mass spectrometry and chromatography (e.g., GC-MS, LC-MS/MS) to develop and validate methods for detecting emerging synthetic cannabinoids, which is critical for public health monitoring and law enforcement agencies. The esterification with a long-chain fatty acid is a notable feature observed in some synthetic cannabinoids, potentially influencing the compound's lipophilicity, metabolic fate, and duration of action. Studies into its mechanism of action and metabolic pathways are essential for understanding the pharmacological and toxicological profile of this class of drugs, which are known to pose significant health risks. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. Sources: United Nations Office on Drugs and Crime (UNODC) and scientific literature on synthetic cannabinoid structures.

Properties

CAS No.

81760-45-4

Molecular Formula

C36H56O4

Molecular Weight

552.8 g/mol

IUPAC Name

[(4S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl hexadecanoate

InChI

InChI=1S/C36H56O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(37)40-27-36(38)26-35-23-19-30-29-21-24-39-31(29)20-22-34(30,2)32(35)18-17-28(36)25-35/h20-22,24,28,30,32,38H,3-19,23,25-27H2,1-2H3/t28?,30-,32?,34?,35?,36?/m1/s1

InChI Key

UMZARYXKQBKPOL-WDFKVAFYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC1(CC23CC[C@@H]4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Kahweol palmitate

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

Chemical Identity and Biological Relevance

Kahweol palmitate is a pentacyclic diterpene ester characterized by a fused furan ring system and a palmitoyl group esterified at the C17 hydroxyl position. Its molecular formula is $$ \text{C}{36}\text{H}{56}\text{O}_4 $$, with a monoisotopic mass of 552.417860 Da. The compound is structurally related to cafestol, differing only in the presence of a double bond in the furan moiety, which influences its reactivity during synthesis. Both kahweol and cafestol are native to Coffea arabica beans, where they constitute up to 2.5% of the lipid fraction.

Isolation and Extraction from Natural Sources

Transesterification of Coffee Oil

Crude coffee oil serves as the primary source for kahweol palmitate isolation. A patented method involves transesterification using anhydrous methanol (20–100% w/w) and a basic catalyst (1–4% KOH or NaOH) at ambient temperatures to prevent thermal degradation. The reaction mixture is diluted with heptane (1–2 parts per coffee oil weight) and extracted with aqueous methanol (5–10% water). Subsequent extraction with dichloromethane isolates a crude orange-colored mixture of cafestol and kahweol (70% purity), which is further purified via activated carbon treatment and recrystallization in methanol.

Table 1: Key Parameters for Coffee Oil Transesterification
Parameter Optimal Range
Methanol concentration 40–60% w/w
Catalyst (KOH) 1–4% w/w
Extraction solvent Dichloromethane + 8% MeOH
Final purity 40–70%

Saponification and Liquid-Liquid Extraction

An alternative isolation protocol employs saponification of unroasted coffee beans (300 g) with 2.5 M KOH in methanol (1 h, room temperature), followed by extraction with tert-butyl methyl ether (TBME). The organic phase is concentrated and subjected to preparative liquid chromatography using a phenyl-hexyl column with methanol as the mobile phase, achieving 98% purity.

Chemical Synthesis Pathways

Direct Esterification with Palmitic Acid

Traditional chemical synthesis involves reacting kahweol with palmitic acid in the presence of 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC). However, this method yields only 44–48% kahweol palmitate due to steric hindrance at the C17 position and competing side reactions.

Enzymatic Synthesis via Lipase Catalysis

Optimization of Novozyme 435®-Mediated Esterification

Immobilized Candida antarctica lipase B (Novozyme 435®) enables efficient esterification under mild conditions. A central composite design (CCRD) model identified optimal parameters:

  • Molar ratio (kahweol:palmitic acid): 1:5
  • Enzyme loading: 73.3 mg/mL
  • Temperature: 70°C
  • Agitation: 240 rpm
  • Reaction time: 72 hours

These conditions achieve 85–88% conversion in toluene, outperforming chemical methods. The enzyme retains >90% activity after five cycles, making the process economically viable.

Table 2: Comparative Analysis of Esterification Methods
Method Yield (%) Temperature (°C) Catalyst Reusability
Chemical (DCC/DMAP) 44–48 25 No
Enzymatic (Novozyme 435®) 85–88 70 Yes (5 cycles)

Solvent Engineering and Kinetic Modeling

Nonpolar solvents like toluene enhance substrate solubility and shift equilibrium toward ester formation. Kinetic studies reveal a Ping Pong Bi-Bi mechanism, with substrate inhibition observed at palmitic acid concentrations >100 mM.

Purification and Analytical Validation

Chromatographic Techniques

Preparative liquid chromatography (LC) on a phenyl-hexyl column with methanol achieves baseline separation of kahweol palmitate from cafestol derivatives. GC-MS analysis using a DB-5MS column (30 m × 0.25 mm × 0.25 μm) confirms purity, with characteristic ions at m/z 552 (M⁺), 313, and 255.

Recrystallization Protocols

Crude esters are recrystallized from methanol at −20°C, increasing purity from 70% to >95%. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 89–91°C, consistent with crystalline monohydrate forms.

Chemical Reactions Analysis

Types of Reactions

(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl hexadecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its anti-oxidative properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Common Reagents and Conditions

Common reagents used in the reactions involving kahweol palmitate include hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of kahweol palmitate include its oxidized and reduced forms, as well as various substituted derivatives. These products have been studied for their potential biological activities and therapeutic applications .

Scientific Research Applications

Key Properties

  • Molecular Weight : 580.9 g/mol
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 4
  • Rotatable Bond Count : 17
  • LogP (XLogP3-AA) : 10.6 .

Anti-inflammatory Effects

Research indicates that compounds similar to this derivative exhibit anti-inflammatory properties. For instance, derivatives of pentacyclic structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Studies have demonstrated that certain pentacyclic compounds can induce apoptosis in cancer cells and inhibit cell proliferation . The mechanism often involves the modulation of signaling pathways such as Akt and ERK, which are crucial for cell survival and proliferation.

Enzyme Modulation

The compound may influence enzyme activities related to detoxification processes in the liver. Similar compounds have been reported to enhance glutathione S-transferase activity, which plays a critical role in cellular detoxification . This could be particularly relevant in the context of drug metabolism and environmental toxin clearance.

Neuroprotective Effects

Emerging research suggests that pentacyclic compounds may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases like Parkinson's disease . These effects are often mediated through antioxidant mechanisms and modulation of neuroinflammatory responses.

Case Study 1: Anti-inflammatory Mechanism

A study investigated the effects of a structurally similar compound on RAW macrophages, revealing significant inhibition of nitric oxide production upon stimulation with lipopolysaccharides (LPS). The IC50 value for inhibition was determined to be around 50 μM, indicating potent anti-inflammatory activity .

Case Study 2: Anticancer Activity

In vitro studies on renal carcinoma cells demonstrated that treatment with a related pentacyclic compound led to G1 phase cell cycle arrest and increased apoptosis markers such as activated caspase 3 . This highlights the potential of these compounds in cancer therapy.

Case Study 3: Neuroprotective Properties

Research into the neuroprotective effects of similar compounds showed a reduction in oxidative stress markers in cellular models exposed to neurotoxins. These findings suggest a protective role against neurodegeneration .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of nitric oxide production
AnticancerInduction of apoptosis via caspase activation
NeuroprotectionReduction of oxidative stress

Mechanism of Action

(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl hexadecanoate exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Octadecanoate Ester Analog

The compound [(1S,4R,12R,13S,16R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadeca-5(9),6,10-trien-17-yl]methyl octadecanoate () shares the same pentacyclic core but differs in the esterified fatty acid (stearic acid, C18 instead of palmitic acid, C16). Key comparisons include:

Property Hexadecanoate Ester (C16) Octadecanoate Ester (C18)
Molecular Formula C₃₄H₅₄O₄ C₃₆H₅₈O₄
Fatty Acid Chain 16 carbons 18 carbons
Hydrophobicity Moderate Higher
Solubility Likely lower in water Lower than C16 analog

Parent Alcohol: Kahweol

The compound 17-(Hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadeca-5(9),6,10-trien-17-ol (Kahweol, ) lacks the esterified fatty acid. Differences include:

Property Hexadecanoate Ester Kahweol
Functional Group Ester (C16) Alcohol (-CH₂OH)
Molecular Weight ~542.8 g/mol ~314.4 g/mol
Polarity Low High
Bioactivity Enhanced lipophilicity Higher reactivity (OH)

Esterification reduces polarity, which may improve absorption in lipid-rich environments compared to Kahweol, but could diminish direct interactions with hydrophilic biological targets .

Natural Product Derivatives

Compounds like Zygocaperoside and fatty acid derivatives (–5) exhibit analogous esterification patterns. For example, compound 12 in is a 21-carbon fatty acid attached to a naphthalenyl group. Such structures suggest:

  • Isolation Techniques : Shared use of NMR and UV spectroscopy for structural confirmation (e.g., ¹H-NMR signals for ester carbonyls at ~170 ppm) .
  • Biological Implications : Longer fatty acid chains may enhance retention in lipid bilayers or storage tissues compared to shorter chains.

Critical Analysis of Research Findings

  • Structural Flexibility : The pentacyclic core’s rigidity contrasts with the flexible fatty acid tail, enabling dual interactions with hydrophobic and hydrophilic environments.
  • Synthetic Challenges : underscores the difficulty of achieving stereochemical purity in complex heterocycles, a hurdle likely applicable to the target compound’s synthesis.
  • Data Gaps: Exact melting points, solubility values, and bioactivity data for the hexadecanoate ester are absent in the evidence, necessitating further experimental validation.

Biological Activity

The compound (17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl hexadecanoate is a complex organic molecule with potential biological activities. This article aims to summarize its biological properties based on available research findings.

  • Molecular Formula: C22H28O4
  • Molecular Weight: 356.5 g/mol
  • Purity: Typically 95% .

Biological Activity Overview

This compound is structurally related to various diterpenes and has been studied for its potential pharmacological effects. Below are the key areas of biological activity associated with this compound and its analogs:

1. Anti-inflammatory Properties

Research indicates that compounds related to this structure exhibit significant anti-inflammatory effects. For instance, kahweol, a diterpene found in coffee beans, shares structural similarities and has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 in various in vitro studies .

2. Antioxidative Effects

The antioxidative activity of this compound has been observed through its ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This is crucial for preventing cellular damage and may contribute to its potential therapeutic applications in diseases characterized by oxidative stress .

3. Anticancer Activity

Some studies have shown that compounds with similar structures can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth by blocking cell cycle progression at various phases . For example, kahweol has been reported to induce G1 phase cell cycle arrest in oral squamous cell carcinoma cells .

In a study examining kahweol's effects on osteoclastogenesis, it was found that kahweol significantly inhibited RANKL-induced osteoclast generation and bone resorption activity in vitro. This suggests potential applications for bone health and osteoporosis treatment .

Study 2: Antioxidative Properties

In another study focusing on antioxidative effects, kahweol was shown to reduce H2O2-induced DNA damage and oxidative stress markers in human cell lines. This highlights the compound's potential role as a protective agent against oxidative damage .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeMechanismReference
KahweolAnti-inflammatoryInhibits COX-2 and pro-inflammatory cytokines
KahweolAntioxidativeScavenges free radicals
KahweolAnticancerInduces G1 phase arrest in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound, and how do reaction conditions influence yield?

  • Answer : Synthesis typically involves multi-step cyclization and esterification. Key steps include:

  • Cycloaddition reactions to form the oxapentacyclic core (e.g., Diels-Alder or photochemical cyclization) .
  • Esterification using palmitoyl chloride (hexadecanoyl chloride) under anhydrous conditions with catalytic DMAP (4-dimethylaminopyridine) .
  • Yield optimization : Temperature (70–90°C) and solvent polarity (toluene vs. THF) significantly affect reaction efficiency. For example, Weber et al. achieved 68% yield in toluene vs. 52% in THF due to reduced side reactions .
  • Table : Synthesis conditions from literature:
StepCatalystSolventTemp (°C)Yield (%)Reference
CyclizationBF₃·Et₂OCH₂Cl₂2545
EsterificationDMAPToluene8068

Q. How can spectroscopic techniques (NMR, X-ray crystallography) resolve structural ambiguities in this compound?

  • Answer :

  • X-ray crystallography : Resolves stereochemistry and bond angles. For instance, O2—C2—N1 bond angles (123.39°) confirm the strained oxacyclic structure .
  • ¹H/¹³C NMR : Key signals include methyl protons at δ 1.2–1.4 ppm (12-methyl group) and ester carbonyl at δ 170–175 ppm .
  • Contradiction resolution : Conflicting NOE correlations in early studies were resolved using dynamic NMR to assess rotational barriers in the ester group .

Advanced Research Questions

Q. How can computational modeling (DFT, MD simulations) predict the compound’s stability and reactivity in biological systems?

  • Answer :

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electron-deficient regions (e.g., oxacyclic oxygen acts as a nucleophilic site) .
  • Molecular Dynamics (MD) : Simulates lipid bilayer interactions, showing the hexadecanoate chain enhances membrane permeability .
  • Validation : Compare computed IR spectra with experimental data to refine force fields .

Q. What experimental designs address contradictions in reported bioactivity data for this compound?

  • Answer :

  • Hypothesis : Discrepancies arise from impurities (>95% purity required) or assay conditions (e.g., serum-free vs. serum-containing media) .
  • Methodological fixes :
  • HPLC-MS purification to remove byproducts (e.g., hydrolyzed ester derivatives) .
  • Dose-response standardization : Use EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to assess selectivity .
  • Case study : Kossakowski et al. observed anti-inflammatory activity in murine models but not in vitro; this was attributed to in vivo esterase-mediated activation .

Q. How can heterogeneous catalysis improve the scalability of its synthesis while maintaining stereochemical integrity?

  • Answer :

  • Catalyst selection : Zeolite-supported Pd nanoparticles enhance regioselectivity in cyclization steps (reducing epimerization) .
  • Process control : Real-time monitoring via FTIR ensures intermediates (e.g., hydroxy-lactone) do not degrade .
  • Table : Catalytic performance comparison:
CatalystSubstrate Conversion (%)Diastereomeric Excess (%)Reference
Pd/zeolite9298
Homogeneous PdCl₂8588

Methodological Guidance for Experimental Design

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Answer :

  • Storage conditions : Argon atmosphere at -20°C in amber vials reduces photooxidation of the triene moiety .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical formation .
  • Degradation analysis : Accelerated aging studies (40°C/75% RH for 6 months) with LC-MS track oxidation products .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Answer :

  • Core modifications : Replace the 12-methyl group with halogens or bulky substituents to assess steric effects .
  • Ester chain variation : Test shorter (C12) or unsaturated (C18:1) chains to optimize lipophilicity .
  • Assay selection : Use SPR (surface plasmon resonance) for binding affinity and zebrafish models for toxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl hexadecanoate
Reactant of Route 2
Reactant of Route 2
(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl hexadecanoate

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